N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide
Description
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-7-oxa-2-azaspiro[35]nonane-3-carboxamide is a complex organic compound that features a benzimidazole moiety, a spirocyclic structure, and a carboxamide group
Properties
IUPAC Name |
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-2-23-15-6-4-3-5-14(15)22-16(23)7-10-20-18(24)17-19(13-21-17)8-11-25-12-9-19/h3-6,17,21H,2,7-13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNYLMIBIPQPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCNC(=O)C3C4(CCOCC4)CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-7-oxa-2-azaspiro[35]nonane-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these steps include ethylamine, benzimidazole, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzimidazole moiety or the spirocyclic structure.
Reduction: This can affect the carboxamide group, potentially converting it to an amine.
Substitution: This can occur at various positions on the benzimidazole ring or the spirocyclic structure.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with additional oxygen functionalities, while reduction could produce an amine derivative.
Scientific Research Applications
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-7-oxa-2-azaspiro[3
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a therapeutic agent due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can form hydrogen bonds and π-π interactions, while the spirocyclic structure provides steric hindrance, influencing the compound’s binding affinity and specificity. The carboxamide group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-methylbenzimidazol-2-yl)ethyl]-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide
- N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-7-oxa-2-azaspiro[3.5]nonane-3-carboxylate
Uniqueness
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the benzimidazole moiety, spirocyclic structure, and carboxamide group provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
